3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-4-6-14(7-5-13)20-24(22,23)15-8-9-17(16(19)12-15)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDAIWATSOPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326023-02-3 | |
| Record name | 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated benzene derivative with piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide can undergo several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or sulfinic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce a variety of substituted benzene derivatives.
Scientific Research Applications
3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a sulfonamide compound that has a sulfonamide functional group attached to a benzene ring, with an amino group and a piperidine moiety. It shows promise in therapeutic applications, especially in medicinal chemistry, due to its structural features that allow it to interact with biological targets. Studies suggest that similar structures can induce apoptosis in cancer cells and show cytotoxic effects against human cancer cell lines like HeLa and MCF-7. The piperidine moiety may also enhance its interaction with biological targets, potentially increasing its efficacy.
Primary Applications
- Anticancer and Antimicrobial Applications this compound has shown promising biological activities, particularly in anticancer and antimicrobial applications.
- Interaction with Biological Macromolecules Interaction studies suggest that this compound may interact with biological macromolecules, including proteins involved in cell signaling pathways.
- Enzyme Inhibition Studies have shown that similar structures inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K), which is associated with several malignancies. These interactions are crucial for understanding the mechanism of action and optimizing therapeutic efficacy.
Structural Features and Similar Compounds
The uniqueness of this compound lies in its combination of a piperidine ring and a chlorophenyl group, which may enhance its binding affinity to biological targets compared to other sulfonamides.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfamethoxazole | Sulfonamide group + aromatic ring | Broad-spectrum antibacterial activity |
| N-(4-chlorophenyl)-sulfanilamide | Similar aromatic substitutions | Antimicrobial properties |
| 4-Amino-N-(phenyl)benzenesulfonamide | Lacks piperidine moiety | Anticancer activity but less selective |
| N-(2-pyridyl)-sulfanilamide | Contains pyridine instead of piperidine | Enhanced solubility and bioavailability |
Synthesis
Mechanism of Action
The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Piperidin-1-yl vs. Morpholin-4-yl Substitutions
- Target compound: 3-Amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide.
- Analog: 3-Amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (CAS: 2379651-37-1). Key differences:
- Implications: Morpholine’s oxygen atom may improve solubility but reduce membrane permeability compared to piperidine.
Chlorophenyl vs. Other Aromatic Groups
- Target compound : 4-Chlorophenyl group.
- Analog: 4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzene-1-sulfonamide (CAS: 122-11-2). Key differences:
Functional Group Modifications
Sulfonamide vs. Carboselenamide
- Target compound : Sulfonamide group.
- Analog: 3-Amino-N-(4-chlorophenyl)-1H-pyrazole-1-carboselenoamide (NNSeN-1). Key differences:
| Property | Sulfonamide | Carboselenamide |
|---|---|---|
| Chalcogen | Sulfur | Selenium |
| Reactivity | Moderate | Higher (Se–N bond lability) |
| Therapeutic potential | Antibacterial | Anticancer/antioxidant |
- Implications : Selenium incorporation may confer redox-modulating properties but introduces synthetic and stability challenges .
Pharmacological Profiles
Insecticidal Activity
- Target compound: Structural similarity to N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, which showed superior aphidicidal activity compared to acetamiprid . Hypothesis: The 4-chlorophenyl and piperidine groups may synergize to enhance binding to insect nicotinic acetylcholine receptors.
Antibacterial Activity
- Analog: p-Amino-N-(4-chlorophenyl)benzene sulfonamides demonstrated classical sulfa drug activity . Hypothesis: The 3-amino group in the target compound may mimic the p-amino group in sulfonamides, enabling dihydropteroate synthase inhibition.
Biological Activity
3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its structural features that allow for significant interactions with biological targets. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20ClN3O2S
- Molecular Weight : 365.88 g/mol
Structural Features
The compound consists of:
- A sulfonamide group attached to a benzene ring.
- An amino group and a piperidine moiety , which enhance its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The presence of the piperidine ring is believed to enhance its efficacy by improving binding affinity to target proteins involved in cell signaling pathways.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity. Similar sulfonamide compounds have been reported to exhibit broad-spectrum antibacterial effects, making them valuable in treating infections. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
- Enzyme Inhibition : The compound may inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K), which is implicated in various malignancies.
- Cell Signaling Interference : By interacting with proteins involved in cell signaling pathways, it can disrupt processes critical for cancer cell survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfamethoxazole | Sulfonamide group + aromatic ring | Broad-spectrum antibacterial activity |
| N-(4-chlorophenyl)-sulfanilamide | Similar aromatic substitutions | Antimicrobial properties |
| 4-Amino-N-(phenyl)benzenesulfonamide | Lacks piperidine moiety | Anticancer activity but less selective |
| N-(2-pyridyl)-sulfanilamide | Contains pyridine instead of piperidine | Enhanced solubility and bioavailability |
The uniqueness of this compound lies in its combination of a piperidine ring and a chlorophenyl group, potentially enhancing its binding affinity compared to other sulfonamides.
Study on Anticancer Effects
A study conducted on the anticancer effects of sulfonamide derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction.
Study on Antimicrobial Effects
Another research effort evaluated the antimicrobial activity of sulfonamides using standard bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential as an antimicrobial agent.
Pharmacokinetic Considerations
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models have been employed to predict these parameters, indicating favorable profiles for further development.
Q & A
Q. How can the synthesis of 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Coupling Reactions: Use palladium on carbon (Pd/C) as a catalyst for Suzuki-Miyaura coupling to link aromatic rings efficiently .
- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility and reaction homogeneity .
- Temperature Control: Maintain reflux conditions (e.g., 80–100°C) to accelerate reaction rates while avoiding decomposition.
- Purification: Column chromatography with silica gel and recrystallization in ethanol improves purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C17H19ClN3O2S) with <2 ppm error .
- Infrared Spectroscopy (IR): Identifies sulfonamide (-SO₂NH₂) stretches at 1150–1350 cm⁻¹ .
- X-ray Crystallography: Resolves 3D conformation, particularly the planarity of the sulfonamide group .
Q. How does the sulfonamide functional group influence the compound’s biological activity?
Methodological Answer: The sulfonamide group (-SO₂NH₂):
- Mimics Natural Substrates: Competes with endogenous ligands for enzyme binding pockets (e.g., carbonic anhydrase inhibition) .
- Enhances Solubility: Polar sulfonamide improves aqueous solubility, aiding pharmacokinetic profiles .
- Facilitates Hydrogen Bonding: Forms interactions with catalytic residues (e.g., Zn²⁺ in metalloenzymes) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?
Methodological Answer:
- Piperidine Substitution: Replace piperidine with morpholine to reduce off-target binding (e.g., JAK2 vs. JAK1 selectivity) .
- Chlorophenyl Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
- Sulfonamide Bioisosteres: Test thiadiazole or triazole analogs to maintain potency while altering metabolic stability .
Q. What strategies resolve discrepancies in the compound’s activity across different biological assays?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH 7.4) .
- Off-Target Profiling: Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding targets .
- Metabolic Stability Testing: Compare liver microsome half-life (e.g., human vs. rodent) to explain species-specific efficacy .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to homology-modeled proteins (e.g., GPCRs) .
- Molecular Dynamics (MD): Analyze stability of ligand-target complexes over 100-ns simulations (e.g., GROMACS software) .
- Pharmacophore Mapping: Identify critical features (e.g., sulfonamide H-bond donors) using Schrödinger Phase .
Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
